molecular formula C20H20F2N4O2S B2831780 N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1211671-11-2

N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2831780
CAS No.: 1211671-11-2
M. Wt: 418.46
InChI Key: HBQNRAUCRDNILI-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the piperazine moiety, and the attachment of the carboxamide group. Common reagents used in these reactions include fluorinated anilines, ethoxybenzo[d]thiazole derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic properties.

    Medicine: As a candidate for drug development, particularly for conditions where piperazine derivatives have shown efficacy.

    Industry: In the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide include other piperazine derivatives with fluorinated phenyl groups and benzo[d]thiazole moieties. Examples include:

  • N-(2,6-difluorophenyl)-4-(benzo[d]thiazol-2-yl)piperazine-1-carboxamide
  • N-(2,6-difluorophenyl)-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorinated phenyl and ethoxybenzo[d]thiazole groups. These structural features may confer unique biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2S/c1-2-28-15-7-4-8-16-18(15)24-20(29-16)26-11-9-25(10-12-26)19(27)23-17-13(21)5-3-6-14(17)22/h3-8H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQNRAUCRDNILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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